molecular formula C28H28BF4N B2622545 1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide CAS No. 81128-05-4

1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide

Cat. No.: B2622545
CAS No.: 81128-05-4
M. Wt: 465.34
InChI Key: QHJCUZRGMZCURF-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a 2,2-dimethylpropyl group and three phenyl groups, paired with a tetrafluoroborate anion. Its distinct structure makes it a subject of interest in organic chemistry and materials science.

Preparation Methods

The synthesis of 1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2,4,6-triphenylpyridine with 2,2-dimethylpropyl halide under basic conditions, followed by ion exchange with tetrafluoroboric acid to introduce the tetrafluoroborate anion. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium ring can be substituted with different nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide can be compared with similar compounds such as:

    2,4,6-Triphenylpyridine: Lacks the 2,2-dimethylpropyl group and tetrafluoroborate anion, resulting in different chemical and physical properties.

    1-(2,2-Dimethylpropyl)-2,4,6-triphenylpyridin-1-ium chloride: Similar structure but different anion, which can affect its reactivity and applications.

    2,2-Dimethylpropylpyridine: Lacks the triphenyl substitution, leading to different chemical behavior and applications

Properties

IUPAC Name

1-(2,2-dimethylpropyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N.BF4/c1-28(2,3)21-29-26(23-15-9-5-10-16-23)19-25(22-13-7-4-8-14-22)20-27(29)24-17-11-6-12-18-24;2-1(3,4)5/h4-20H,21H2,1-3H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJCUZRGMZCURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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